molecular formula C21H17ClN2 B14237203 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- CAS No. 265313-89-1

1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl-

Cat. No.: B14237203
CAS No.: 265313-89-1
M. Wt: 332.8 g/mol
InChI Key: FKQIINVSKMGGJN-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- is a member of the benzodiazepine family, which is well-known for its wide range of biological activities. Benzodiazepines are a class of psychoactive drugs that have been extensively studied for their therapeutic potential in treating various central nervous system disorders .

Chemical Reactions Analysis

1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, and this compound is no exception. It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .

Comparison with Similar Compounds

1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance, diazepam is widely used for its muscle relaxant properties, while lorazepam is preferred for its rapid onset of action in treating acute anxiety .

Similar compounds include:

Properties

CAS No.

265313-89-1

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H17ClN2/c22-17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-13,21,24H,14H2

InChI Key

FKQIINVSKMGGJN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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